

2,3-Dimethylsuccinic Acid: Comprehensive Safety, Physicochemical Profiling, and Experimental Handling Guide

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Compound of Interest

Compound Name:	2,3-Dimethylsuccinic acid
CAS No.:	608-39-9
Cat. No.:	B1215420

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Executive Summary & Chemical Identity

2,3-Dimethylsuccinic acid (CAS: 13545-04-5) is a highly versatile, methyl-branched α,ω -dicarboxylic acid utilized extensively in proteomics, drug synthesis, and as a critical reference standard in GC/MS metabolomics libraries. Structurally, it consists of a succinic acid backbone substituted with two methyl groups at the C2 and C3 positions, granting it unique stereochemical properties and a role as a potent chelator.

For researchers and drug development professionals, understanding the safety profile and physicochemical behavior of this compound is paramount. Because of its dual carboxylic acid moieties, the molecule is highly polar, acidic, and capable of causing localized irritation upon contact with biological tissues. This whitepaper synthesizes the core Safety Data Sheet (SDS) information with field-proven experimental logic to ensure rigorous, safe, and self-validating laboratory workflows.

Physicochemical Properties & Mechanistic Implications

The physical properties of **2,3-dimethylsuccinic acid** dictate both its handling requirements and its behavior in analytical assays. Its relatively low pKa indicates that in aqueous physiological environments, it will readily donate protons, necessitating careful pH management during biological assays.

Table 1: Key Quantitative and Physicochemical Data

Property	Value	Mechanistic Implication / Source
IUPAC Name	2,3-dimethylbutanedioic acid	Standardized nomenclature
CAS Number	13545-04-5	Primary registry identifier
Molecular Formula	C ₆ H ₁₀ O ₄	Dictates exact mass (146.0579 Da)
Molecular Weight	146.14 g/mol	Used for precise molarity calculations
pKa	3.94 ± 0.10 (Predicted)	Acidic nature requires buffering in cell culture
Water Solubility	~30 g/L at 14 °C	Highly soluble; easily mobilized in spills
Storage Class	11 (Combustible Solids)	Avoid strong oxidizing agents and open flames

Hazard Identification & Toxicology (SDS Core)

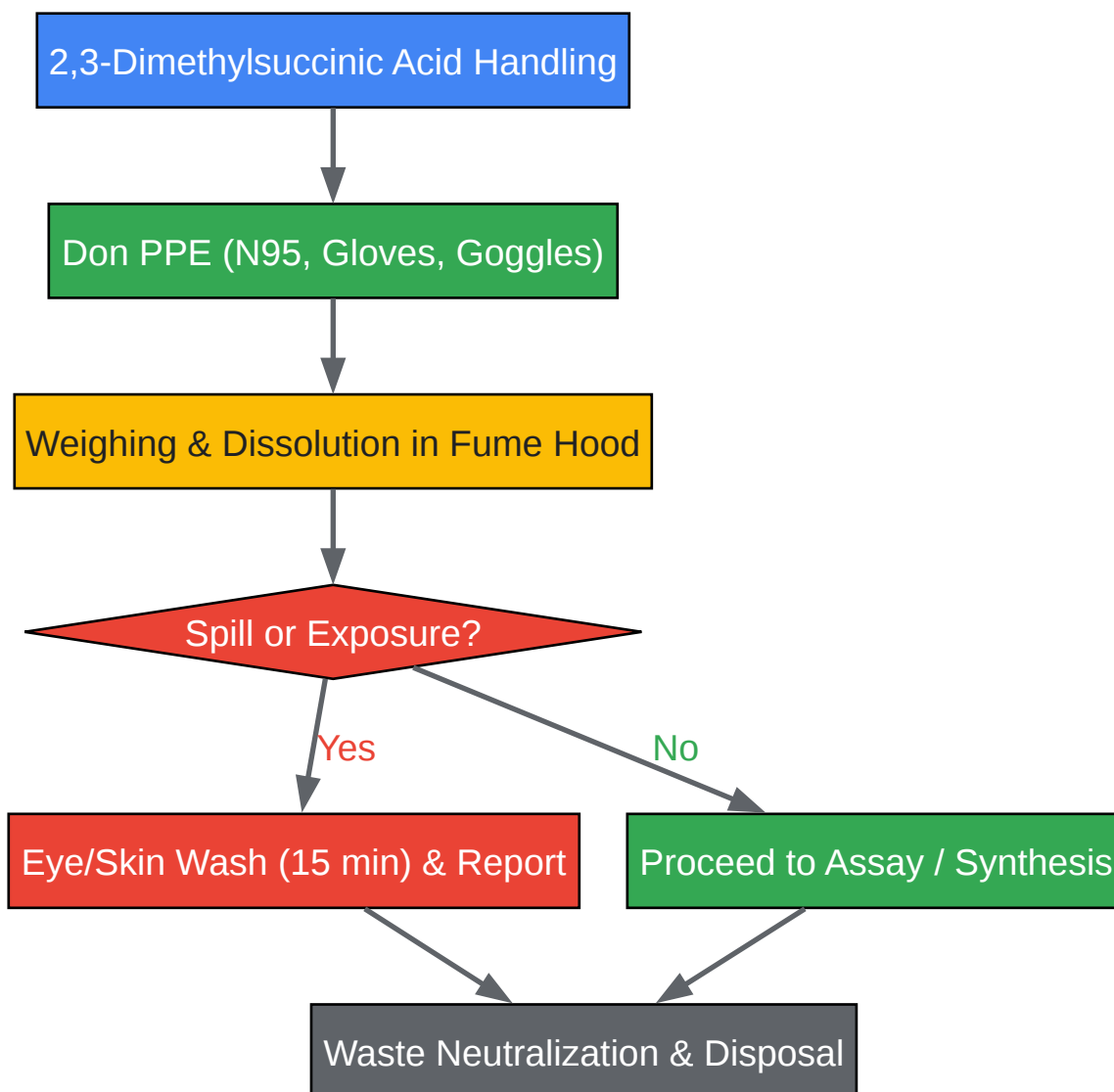
According to the Globally Harmonized System (GHS), **2,3-dimethylsuccinic acid** is classified primarily as an irritant. Understanding the causality behind these hazards is critical for designing effective safety protocols.

Table 2: GHS Classifications and Toxicological Causality

Hazard Class	Category	Code	Causality / Biological Mechanism
Skin Irritation	2	H315	Acidic protons disrupt epidermal lipid bilayers, lowering local pH and causing localized erythema.
Eye Irritation	2	H319	The corrosive nature of dicarboxylic acids rapidly lowers pH in the conjunctiva, leading to severe stinging and potential corneal damage.
STOT SE (Respiratory)	3	H335	Inhalation of fine crystalline powder triggers nociceptive receptors in the respiratory mucosa, inducing coughing and inflammation.

Precautionary Handling Logic

Because the primary exposure route is aerosolized dust, standard operating procedures must mandate the use of an N95 dust mask, tight-fitting eyeshields, and nitrile gloves (P280). All weighing and dissolution steps must be performed within a certified chemical fume hood to eliminate inhalation risks (P261, P271).



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Workflow for Safe Handling and Exposure Management of **2,3-Dimethylsuccinic Acid**.

Experimental Protocols: GC/MS Metabolomics Preparation

2,3-Dimethylsuccinic acid is frequently utilized as a standard in the Agilent Fiehn GC/MS Metabolomics Library. However, due to its high polarity and low volatility, it cannot be analyzed directly via gas chromatography. It must undergo chemical derivatization (silylation).

The following protocol is designed as a self-validating system: it incorporates internal checkpoints to ensure that any failure in the chemical reaction is immediately detectable, preventing false-negative data.

Step-by-Step Methodology: Self-Validating Silylation

Step 1: Aliquoting and Internal Standard Spiking

- Action: Aliquot 10 μL of a 1 mg/mL aqueous solution of **2,3-dimethylsuccinic acid** into a glass autosampler vial. Immediately spike with 10 μL of an internal standard (e.g., d4-succinic acid at 1 mg/mL).
- Causality & Validation: The d4-succinic acid acts as an intrinsic control. If the final GC/MS chromatogram yields a poor peak area for the heavy isotope, the operator immediately knows the derivatization reagents were compromised, validating the integrity of the sample preparation before data analysis.

Step 2: Lyophilization

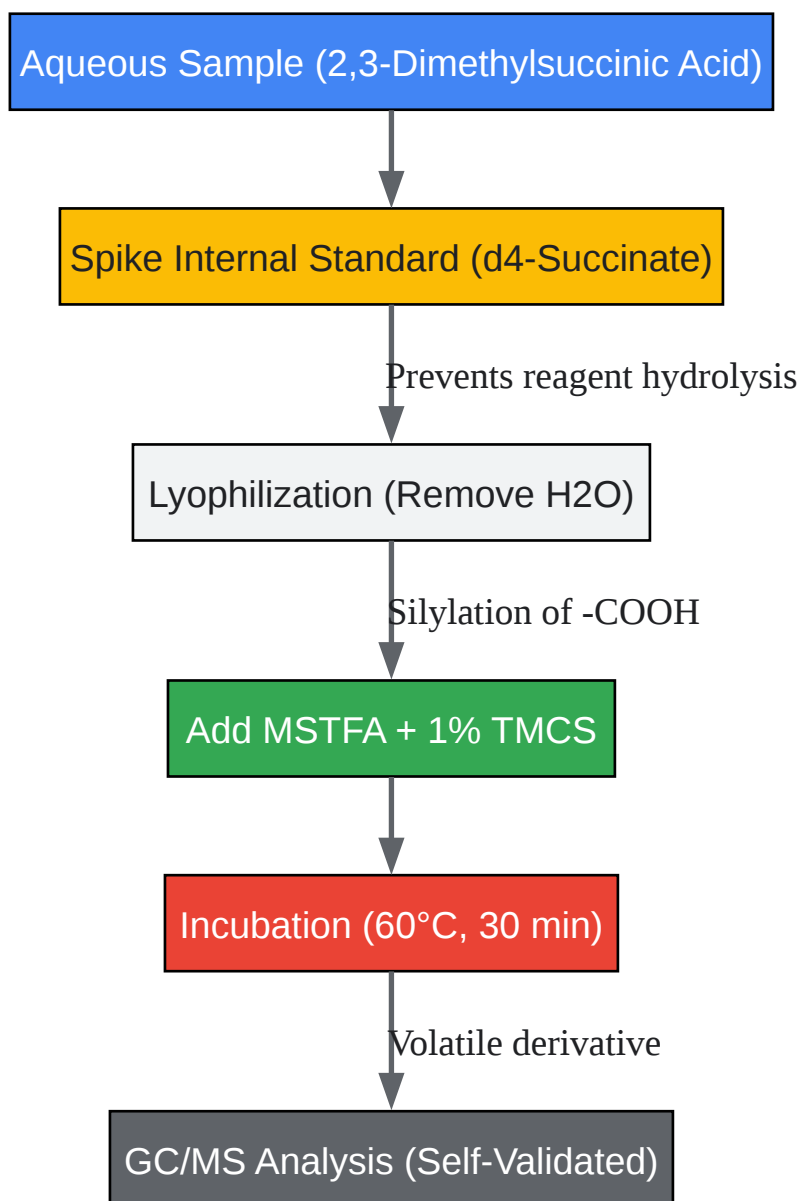
- Action: Dry the sample completely using a vacuum centrifuge (SpeedVac) for 2 to 3 hours until a dry white pellet forms.
- Causality: The subsequent silylation reagents are violently reactive with water. Even trace residual moisture will hydrolyze the reagents, leading to incomplete derivatization of the target acid and poor signal-to-noise ratios.

Step 3: Silylation

- Action: In a fume hood, add 50 μL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) containing 1% Trimethylchlorosilane (TMCS). Seal the vial tightly with a PTFE-lined cap.
- Causality: MSTFA replaces the acidic protons of the two carboxylic groups with bulky, non-polar trimethylsilyl (TMS) groups, drastically increasing the molecule's volatility. TMCS acts as a critical catalyst, increasing the electrophilicity of the silylating agent to ensure complete conversion.

Step 4: Incubation and Analysis

- Action: Incubate the sealed vial at 60°C for 30 minutes in a heating block. Cool to room temperature and inject 1 µL into the GC/MS.



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Self-Validating GC/MS Derivatization Workflow for **2,3-Dimethylsuccinic Acid**.

Waste Management & Environmental Safety

Following experimental use, unreacted **2,3-dimethylsuccinic acid** solutions should not be poured down the drain due to their acidic nature and potential to disrupt local aquatic

ecosystems.

- Neutralization: Slowly titrate aqueous waste containing the acid with a weak base (e.g., 1M Sodium Bicarbonate) until the pH reaches ~7.0.
- Disposal: Collect the neutralized solution in a designated, clearly labeled aqueous waste container for institutional hazardous waste processing.

References

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